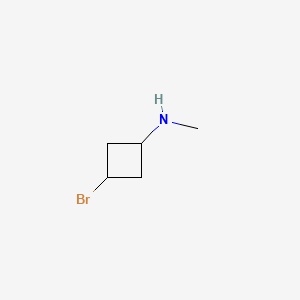
(2,5-Dimethylphenyl)(phenyl)methanethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,5-Dimethylphenyl)(phenyl)methanethiol is an organic compound with the molecular formula C15H16S. It is a thiol, which means it contains a sulfur-hydrogen (–SH) group attached to a carbon atom. This compound is known for its distinctive odor and is used in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dimethylphenyl)(phenyl)methanethiol typically involves the reaction of 2,5-dimethylbenzyl chloride with thiophenol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group replaces the chlorine atom on the benzyl chloride.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
(2,5-Dimethylphenyl)(phenyl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups on aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding hydrocarbons.
Substitution: Various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
(2,5-Dimethylphenyl)(phenyl)methanethiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of (2,5-Dimethylphenyl)(phenyl)methanethiol involves its interaction with molecular targets through the thiol group. The sulfur atom in the thiol group can form covalent bonds with various electrophilic centers, leading to the formation of stable adducts. This interaction can modulate the activity of enzymes and other proteins, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl mercaptan: Similar structure but lacks the dimethyl substitution on the aromatic ring.
Thiophenol: Contains a thiol group attached directly to a phenyl ring without additional substituents.
2,5-Dimethylthiophenol: Similar structure but with the thiol group directly attached to the aromatic ring.
Uniqueness
(2,5-Dimethylphenyl)(phenyl)methanethiol is unique due to the presence of both a phenyl and a 2,5-dimethylphenyl group attached to the methanethiol moiety. This structural feature imparts distinct chemical properties and reactivity compared to other thiol compounds.
Eigenschaften
Molekularformel |
C15H16S |
|---|---|
Molekulargewicht |
228.4 g/mol |
IUPAC-Name |
(2,5-dimethylphenyl)-phenylmethanethiol |
InChI |
InChI=1S/C15H16S/c1-11-8-9-12(2)14(10-11)15(16)13-6-4-3-5-7-13/h3-10,15-16H,1-2H3 |
InChI-Schlüssel |
CXFIOHCROFEUPN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)C(C2=CC=CC=C2)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{Methyl[(prop-2-EN-1-yloxy)carbonyl]amino}propanoic acid](/img/structure/B13488820.png)
![3-[(4H-1,2,4-triazol-3-yl)methyl]benzoic acid](/img/structure/B13488833.png)
![Tert-butyl 2-(bromomethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13488846.png)



![3-(Trimethylsilyl)spiro[3.3]heptan-1-one](/img/structure/B13488859.png)

![Tert-butyl 7-(hydroxymethyl)-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B13488881.png)



![Methyl 2-{2-azabicyclo[2.1.1]hexan-1-yl}acetate hydrochloride](/img/structure/B13488894.png)
